molecular formula C20H14ClFN4O2 B611469 N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide CAS No. 1431553-15-9

N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide

Cat. No. B611469
M. Wt: 396.8
InChI Key: POBOMPHQSJGCGZ-UHFFFAOYSA-N
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Description

TRC210258 is a TGR5 agonist. It acts by reducing glycemic and dyslipidemic cardiovascular risk in animal models of diabesity.

Scientific Research Applications

Synthesis and Biological Activity

  • A range of tetrahydropyrimidine and thiazolopyrimidine derivatives, including N-(4-chlorophenyl) variants, have been synthesized, with some showing significant antimicrobial activity against bacterial and fungal growth (Akbari et al., 2008).

Antitumor Activities

  • N-(4-chlorophenyl) compounds have been designed and synthesized with the aim of evaluating their antitumor activities. These compounds have shown promise in this area, indicating their potential in cancer research (Xin, 2012).

Antimicrobial Effects

  • Compounds similar to N-(4-chlorophenyl) have been synthesized and tested for their antimicrobial activity. Some of these compounds have shown higher activity than reference drugs against certain strains of bacteria and fungi (Kolisnyk et al., 2015).

Synthesis and Chemical Properties

  • Research has focused on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides, highlighting the chemical versatility and potential applications of these compounds in various fields (Novinson et al., 1974).

Enzyme Inhibition Studies

  • N-(4-chlorophenyl) compounds have been evaluated for their effects on enzyme activities, such as dihydroorotate dehydrogenase, which plays a role in pyrimidine synthesis and has implications in immunosuppressive therapy (Knecht & Löffler, 1998).

Diverse Applications in Medicinal Chemistry

properties

CAS RN

1431553-15-9

Product Name

N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide

Molecular Formula

C20H14ClFN4O2

Molecular Weight

396.8

IUPAC Name

N-(4-Chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1, 2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H14ClFN4O2/c1-25(15-7-3-13(21)4-8-15)19(27)17-18(24-20-23-11-2-12-26(17)20)28-16-9-5-14(22)6-10-16/h2-12H,1H3

InChI Key

POBOMPHQSJGCGZ-UHFFFAOYSA-N

SMILES

O=C(C1=C(OC2=CC=C(F)C=C2)N=C3N=CC=CN31)N(C4=CC=C(Cl)C=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TRC210258;  TRC-210258;  TRC 210258; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide

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